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Introduction:

Liposomes, or vesicles, are spherical structures composed of one or more lipid bilayers, which

are used extensively in drug delivery. Their ability to encapsulate both hydrophilic and

hydrophobic compounds makes them versatile carriers for a wide range of therapeutic agents.

Phosphocholine-based lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), are common components due to

their biocompatibility and structural properties. The method of loading a compound into these

vesicles is critical as it dictates encapsulation efficiency, stability, and release kinetics. Loading

strategies are broadly categorized as either passive or active.[1][2]

1. Passive Loading Mechanisms

Passive loading techniques entrap the drug during the formation of the liposomes. The

compound is either encapsulated in the aqueous core or intercalated into the lipid bilayer

without the use of a chemical or electrochemical gradient.[2][3]

For Hydrophilic Compounds: The drug is dissolved in the aqueous buffer used to hydrate the

dry lipid film. During hydration and vesicle formation, the drug solution is trapped inside the
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aqueous core.[4] The efficiency of this process is dependent on the trapped volume and the

drug's solubility, and is often relatively low.[2]

For Hydrophobic Compounds: The drug is co-dissolved with the lipids in an organic solvent

prior to the formation of the lipid film.[4] During vesicle self-assembly, the drug partitions into

the hydrophobic lipid bilayer.[1][3] The loading efficiency is governed by drug-lipid

interactions and the drug's solubility in the lipid membrane.[2]

Advantages of Passive Loading:

Simplicity of the procedure.[5]

Applicable to a wide range of compounds, including those that are not ionizable.

Disadvantages of Passive Loading:

Low encapsulation efficiency for hydrophilic compounds, typically below 30%.[2][4]

Poor retention and potential for burst release of the encapsulated drug.[6]

For hydrophobic drugs, high drug-to-lipid ratios can destabilize the lipid bilayer.[1]

2. Active Loading Mechanisms (Remote Loading)

Active loading, also known as remote loading, involves the accumulation of a drug into pre-

formed vesicles.[2] This process is driven by a transmembrane gradient, most commonly a pH

or ion gradient. This technique is particularly effective for amphipathic weak acids or bases.[4]

pH Gradient Method: A pH gradient is established across the liposome membrane, typically

with an acidic interior (e.g., using a citrate buffer) and a neutral exterior. An uncharged,

membrane-permeable drug molecule diffuses into the liposome core.[7] Once inside, the

acidic environment protonates the drug, rendering it charged and membrane-impermeable,

thus trapping it within the vesicle.[1][2] This accumulation against a concentration gradient

allows for very high encapsulation efficiencies.[8]

Ammonium Sulfate Gradient Method: Vesicles are formed in a solution of ammonium sulfate.

The external ammonium sulfate is then removed, creating a concentration gradient.[9]

Ammonia (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺) and creating
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an acidic interior.[10][11] A weakly basic drug added to the external medium will then diffuse

into the liposome, become protonated, and precipitate with the sulfate counter-ion, leading to

stable entrapment.[10][11] This method can achieve loading efficiencies greater than 90%.

[12] Doxorubicin is a classic example of a drug loaded using this technique.[9][12]

Advantages of Active Loading:

Significantly higher encapsulation efficiencies, often approaching 100%.[2][13]

More stable drug retention and reduced leakage compared to passive methods.[10]

Loading is performed on pre-formed, characterized vesicles, allowing for better process

control.[1]

Disadvantages of Active Loading:

Primarily applicable to ionizable amphipathic compounds.[4]

The process is more complex than passive loading methods.

Data Presentation: Quantitative Comparison
Table 1: Comparison of Loading Efficiencies for Different Loading Methods
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Loading Method Compound Type
Typical
Encapsulation
Efficiency (%)

References

Passive Loading

Thin-Film Hydration
Hydrophilic (e.g.,

Cytarabine)
10 - 30% [2][4]

Thin-Film Hydration
Hydrophobic (e.g.,

Amphotericin B)

Up to 90% (highly

variable)
[4]

Active Loading

pH Gradient
Weakly Basic (e.g.,

Doxorubicin)
> 90% [8][14]

Ammonium Sulfate

Gradient

Weakly Basic (e.g.,

Doxorubicin)
> 95% [12][15]

Ammonium Citrate

Gradient

Weakly Basic (e.g.,

Doxorubicin)
~ 100% [15][16]

Table 2: Characteristics of Actively vs. Passively Loaded Vesicles

Feature Passive Loading Active Loading References

Driving Force
Concentration

equilibrium

Transmembrane

gradient (pH, ion)
[3][7]

Drug Retention
Lower, prone to burst

release
Higher, more stable [6][10]

Drug-to-Lipid Ratio Generally lower
Can achieve very high

ratios
[1]

Applicability
Broad (hydrophilic,

hydrophobic)

Limited to ionizable

amphipathic drugs
[2][4]

Complexity Simple More complex [4][5]
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Mandatory Visualizations
Diagrams of Loading Mechanisms and Workflows

Passive Loading via Thin-Film Hydration

Step 1: Film Formation

Step 2: Hydration & Vesicle Formation
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Caption: Workflow for passive loading of a hydrophilic drug.
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Active Loading via pH Gradient
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Caption: Mechanism of active loading using a transmembrane pH gradient.
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Experimental Workflow: Comparing Loading Methods

Passive Loading Path
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Caption: Workflow for comparing passive and active loading protocols.
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Experimental Protocols
Protocol 1: Passive Loading of a Hydrophilic Compound
via Thin-Film Hydration
Objective: To encapsulate a water-soluble compound (e.g., calcein) into phosphocholine-based

vesicles.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol (Chol)

Chloroform/Methanol solvent mixture (2:1, v/v)

Hydrophilic compound (e.g., 50 mM Calcein in PBS)

Phosphate Buffered Saline (PBS), pH 7.4

Rotary evaporator, water bath sonicator, extrusion device with polycarbonate membranes

(e.g., 100 nm pore size).

Methodology:

Lipid Film Preparation:

Dissolve DSPC and Cholesterol (e.g., 55:45 molar ratio) in the chloroform/methanol

mixture in a round-bottom flask.

Attach the flask to a rotary evaporator.

Evaporate the solvent under vacuum at a temperature above the lipid's transition

temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.[4][17]

Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

Hydration:
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Hydrate the lipid film with the aqueous solution containing the dissolved hydrophilic

compound.[4]

Agitate the flask by vortexing or mechanical shaking at a temperature above the lipid's

transition temperature until the lipid film is fully suspended, forming multilamellar vesicles

(MLVs).[17]

Sizing by Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

[4]

Pass the suspension 10-21 times through polycarbonate membranes with the desired

pore size (e.g., 100 nm) using a heated extruder.

Purification:

Remove the unencapsulated (free) drug from the vesicle suspension.

Pass the sample through a size-exclusion chromatography column (e.g., Sephadex G-50)

equilibrated with PBS. The larger vesicles will elute first, separating from the smaller, free

drug molecules.[8]

Protocol 2: Active Loading of Doxorubicin via
Ammonium Sulfate Gradient
Objective: To actively load the weakly basic drug Doxorubicin (DOX) into pre-formed vesicles.

Materials:

Pre-formed DSPC/Cholesterol vesicles (100 nm), prepared as in Protocol 1, but hydrated

with 250 mM Ammonium Sulfate, pH 7.2.[9][18]

Doxorubicin HCl solution (e.g., 2 mg/mL in saline).

Sucrose solution (10%) with 20 mM HEPES or phosphate buffer, pH 7.4.
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Size-exclusion chromatography columns (e.g., Sephadex G-50 or PD-10 desalting columns).

[8]

Methodology:

Vesicle Preparation:

Prepare DSPC/Chol vesicles using the thin-film hydration method, hydrating the film with

250 mM ammonium sulfate solution.[9]

Size the vesicles by extrusion to 100 nm.

Gradient Formation:

Remove the external ammonium sulfate by passing the vesicle suspension through a

desalting column pre-equilibrated with the sucrose/buffer solution.[8] This creates a

chemical gradient where the intraliposomal space has a high concentration of (NH₄)₂SO₄

and the exterior is free of it.

Drug Incubation:

Add the doxorubicin solution to the purified vesicle suspension to achieve the desired

drug-to-lipid ratio (e.g., 1:5 w/w).

Incubate the mixture at 60-65°C for 30-60 minutes with gentle stirring.[8] During this time,

neutral DOX molecules will diffuse into the vesicles and become trapped.

Purification:

Cool the suspension to room temperature.

Remove any unencapsulated doxorubicin by passing the suspension through a second

desalting column equilibrated with PBS, pH 7.4.[8]

Protocol 3: Determination of Encapsulation Efficiency
(%EE)
Objective: To quantify the amount of drug successfully loaded into the vesicles.
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Methodology:

Sample Preparation:

Take an aliquot of the purified, drug-loaded vesicle suspension from Protocol 1 or 2.

This sample contains the total encapsulated drug (Drug_encapsulated).

Measurement of Total Drug:

Disrupt the vesicles in the aliquot to release the encapsulated drug. This can be done by

adding a detergent (e.g., 10% Triton X-100) or an organic solvent like methanol.[19][20]

Quantify the total drug concentration (Drug_total) using a suitable analytical method (e.g.,

UV-Vis spectrophotometry at 480 nm for doxorubicin, or HPLC).[8][21]

Measurement of Free Drug (Optional but recommended):

Before the final purification step, collect the eluate containing the free drug.

Quantify the concentration of the free drug (Drug_free).

Calculation of Encapsulation Efficiency:

The %EE is calculated using the following formula: %EE = (Drug_total / Initial Drug Added)

x 100

Alternatively, if both total and free drug are measured from the pre-purification sample:

%EE = [(Drug_total - Drug_free) / Drug_total] x 100[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6649299/
https://www.researchgate.net/post/How-can-I-determine-the-encapsulation-efficiency
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792903/
https://patents.google.com/patent/CN102980963A/en
https://www.researchgate.net/post/How-can-I-determine-the-encapsulation-efficiency
https://www.benchchem.com/product/b1261689?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Liposomes: structure, composition, types, and clinical applications - PMC
[pmc.ncbi.nlm.nih.gov]

2. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

3. Liposomes as Drug Delivery Vehicles [clinicalresearchnewsonline.com]

4. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC
[pmc.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. researchgate.net [researchgate.net]

7. ScholarWorks - Idaho Conference on Undergraduate Research: Passive and Active
Loading of Liposomes for Localized Drug Delivery [scholarworks.boisestate.edu]

8. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce
toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable
entrapment of amphipathic weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. 2024.sci-hub.st [2024.sci-hub.st]

13. A Review of Liposomes as a Drug Delivery System: Current Status of Approved
Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

14. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce
toxicity toward H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Remote loading of doxorubicin into liposomes driven by a transmembrane phosphate
gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile
Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

18. creative-biostructure.com [creative-biostructure.com]

19. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC
[pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. CN102980963A - Method for determining drug encapsulation efficiency in liposomes -
Google Patents [patents.google.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9118483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9118483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3599573/
https://www.clinicalresearchnewsonline.com/news/2022/09/20/liposomes-as-drug-delivery-vehicles
https://pmc.ncbi.nlm.nih.gov/articles/PMC9495957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9495957/
https://www.tandfonline.com/doi/full/10.1080/21691401.2023.2247036
https://www.researchgate.net/figure/The-two-major-methods-for-liposomal-drug-loading-A-Passive-loading-involves-co-current_fig1_335709261
https://scholarworks.boisestate.edu/icur/2017/Poster_Session/168/
https://scholarworks.boisestate.edu/icur/2017/Poster_Session/168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792903/
https://www.researchgate.net/figure/Mechanisms-of-active-loading-using-NH-4-2-SO-4-gradient-coupled-with-SBE-b-CD-and_fig3_267734145
https://pubmed.ncbi.nlm.nih.gov/8373796/
https://pubmed.ncbi.nlm.nih.gov/8373796/
https://pubs.acs.org/doi/10.1021/acsomega.7b01235
https://2024.sci-hub.st/1541/fc86db3559b882fcf8ff8f7803fc95b3/bolotin1994.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879473/
https://pubmed.ncbi.nlm.nih.gov/27013909/
https://pubmed.ncbi.nlm.nih.gov/27013909/
https://pubmed.ncbi.nlm.nih.gov/16887094/
https://pubmed.ncbi.nlm.nih.gov/16887094/
https://www.researchgate.net/publication/6899911_Remote_loading_of_doxorubicin_into_liposomes_driven_by_a_transmembrane_phosphate_gradient
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.creative-biostructure.com/p-dspc-chol-55-45-mol-mol-liposomes-with-ammonium-sulfate-gradient-100nm-468.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6649299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6649299/
https://www.researchgate.net/post/How-can-I-determine-the-encapsulation-efficiency
https://patents.google.com/patent/CN102980963A/en
https://patents.google.com/patent/CN102980963A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes: Active vs. Passive Loading of
Compounds into Phosphocholine-Based Vesicles]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1261689#active-vs-passive-loading-of-
compounds-into-sdpc-vesicles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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